2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(Benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 903436-23-7) is a triazolopyrimidinone derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 2 and an isopropyl (-CH(CH₃)₂) group at position 5 of the heterocyclic core . Triazolopyrimidinones are recognized in medicinal chemistry for their structural versatility, enabling interactions with biological targets such as enzymes and receptors . This compound’s synthesis typically involves condensation reactions of 3,5-diamino-1,2,4-triazole with β-keto esters or aldehydes under basic conditions, followed by functionalization at specific positions .
Properties
IUPAC Name |
2-benzylsulfanyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(2)12-8-13(20)19-14(16-12)17-15(18-19)21-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUXMPYWOOFFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320989 | |
| Record name | 2-benzylsulfanyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896667-90-6 | |
| Record name | 2-benzylsulfanyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation of the Benzylthio Group
The benzylthio (-S-CH2C6H5) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is consistent with thioether chemistry observed in structurally related compounds.
Mechanistic Insight :
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Sulfoxide formation proceeds via electrophilic attack of peroxides on the sulfur atom.
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Steric hindrance from the isopropyl group slows reaction kinetics compared to non-bulky analogs.
Nucleophilic Substitution at the Sulfur Center
The benzylthio group acts as a leaving group in nucleophilic displacement reactions, particularly under basic conditions.
Key Findings :
-
Substitution efficiency depends on the nucleophile’s strength and solvent polarity.
Electrophilic Aromatic Substitution (EAS)
The triazolo-pyrimidine core undergoes EAS at electron-rich positions (C-6 and C-7), influenced by the isopropyl group’s steric effects.
Notes :
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Nitration at C-6 is favored due to resonance stabilization from the triazole ring.
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Bromination at C-7 occurs via σ-complex stabilization, as observed in halogenation of pyrimidine derivatives .
Reductive Transformations
The triazole ring exhibits stability under reductive conditions, but the benzylthio group can undergo cleavage.
Mechanistic Details :
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Zinc-copper couple mediates reductive desulfurization, generating a thiol intermediate .
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Hydrogenation fails due to aromatic stabilization of the triazole ring.
Functionalization of the Isopropyl Group
The 5-isopropyl substituent can be oxidized to a ketone, though steric hindrance limits reactivity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4 (aq), H2SO4 | 70°C, 8 hrs | 5-(2-Propanoyl)triazolo-pyrimidine | 28% | |
| SeO2, dioxane | Reflux, 12 hrs | 5-Acrylic acid derivative | <10% |
Challenges :
Condensation Reactions
The compound participates in cyclocondensation with aldehydes and β-keto esters to form extended heterocycles.
Synthetic Utility :
Stability Under Hydrolytic Conditions
The compound demonstrates stability in acidic/basic media, critical for pharmaceutical formulation.
| Condition | Time | Degradation (%) | Observations | Source |
|---|---|---|---|---|
| 0.1 M HCl, 37°C | 24 hrs | <5% | Minimal ring opening | |
| 0.1 M NaOH, 37°C | 24 hrs | 12% | Hydrolysis at C-7 carbonyl |
Scientific Research Applications
Agricultural Applications
One of the primary applications of 2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its use as a herbicide. The compound has been shown to effectively control unwanted vegetation and broadleaf weeds in various crops such as wheat, rice, corn, soybeans, and cotton.
Case Studies
- Field Trials : In controlled field trials, the application of formulations containing this compound resulted in a significant reduction of weed biomass compared to untreated plots. The effectiveness varied based on application rates and environmental conditions.
- Selectivity : Research indicates that specific derivatives of this compound exhibit selective herbicidal properties, allowing for targeted weed control without damaging desirable crops.
Medicinal Applications
In addition to its agricultural uses, this compound has potential medicinal applications due to its structural similarity to other bioactive compounds.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazolo-pyrimidine compounds possess antimicrobial properties. The benzylthio group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Case Studies
- Antibacterial Efficacy : Laboratory tests revealed that certain analogs exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics.
- Antifungal Properties : Other studies have highlighted antifungal activity against various pathogens affecting crops and human health.
Data Summary
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Antimicrobial Potential: The benzylthio group in Compound 1 confers antibacterial activity, suggesting the target compound may share similar properties .
- Electrochemical Stability: Piperidinomethyl (S2-TP) and morpholinomethyl (S3-TP) substituents increase redox stability compared to chloromethyl (S1-TP), hinting that the target’s isopropyl group may offer intermediate stability .
Structural-Activity Relationships (SAR)
- Position 2: Benzylthio groups (target compound, Compound 1) improve bioactivity over amino (Compound 27) or methoxyphenyl (S2-TP) groups .
- Position 5: Isopropyl (target compound) vs. methyl (Compound 1) or piperidinomethyl (S2-TP) alters steric bulk, affecting binding to hydrophobic enzyme pockets .
- Position 6/7 : Carboxamide (Compound 1) or chlorobenzyl (Compound 27) groups introduce hydrogen-bonding or electron-withdrawing effects, respectively .
Biological Activity
The compound 2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound is represented by the molecular formula C15H16N4OS . This structure features a triazole ring fused to a pyrimidine nucleus, which is known to influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-pyrimidines. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown significant activity against various bacterial strains. A specific study reported that certain derivatives exhibited narrow-spectrum antibacterial activity against Enterococcus faecium, a pathogen of increasing concern in clinical settings .
Antiviral Activity
The antiviral potential of compounds related to triazolo-pyrimidines has also been documented. Research indicates that some derivatives can inhibit viral replication, particularly in the context of RNA viruses. The mechanism often involves interference with viral polymerases or other essential viral proteins .
Anticancer Properties
Triazolo-pyrimidine derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Additional Biological Activities
Other biological activities attributed to this class of compounds include:
- Antioxidant Activity : Many triazolo-pyrimidines exhibit antioxidant properties that may contribute to their overall therapeutic potential.
- Anti-inflammatory Effects : Some derivatives are noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazolo-pyrimidines, this compound was found to possess potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like chloramphenicol.
Case Study 2: Anticancer Activity
A series of experiments assessed the cytotoxicity of this compound on lung and breast cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Q & A
Basic: What synthetic methods are commonly employed for the preparation of 2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using substituted benzaldehydes, acetoacetamide derivatives, and aminotriazole precursors. For example, 3-amino-5-(benzylthio)-1,2,4-triazole reacts with 4-isopropylbenzaldehyde and acetoacetamide under nitrogen atmosphere, followed by purification via column chromatography . Alternative protocols use molten-state or solvent-based approaches with additives like TMDP (tetramethylenediamine piperazine), though safety concerns (e.g., TMDP toxicity) require careful handling .
Basic: How is the structural integrity of this compound confirmed after synthesis?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural validation. For instance, ¹H NMR in DMSO-d₆ resolves peaks corresponding to the benzylthio group (δ ~4.5 ppm for SCH₂), isopropyl protons (δ ~1.2–1.4 ppm), and pyrimidinone ring protons (δ ~6.8–7.5 ppm). Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity .
Advanced: What electrochemical techniques are suitable for studying its interaction with biomolecules like DNA?
Methodological Answer:
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on carbon graphite electrodes detect redox behavior and binding affinity. For triazolopyrimidinone derivatives, shifts in peak currents and potentials upon DNA addition indicate intercalation or groove-binding modes. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance changes, correlating with binding strength .
Advanced: How can researchers evaluate its antibacterial activity against resistant strains like Enterococcus?
Methodological Answer:
Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Derivatives are tested at concentrations ranging from 0.5–128 µg/mL. Structural analogs with electron-withdrawing substituents (e.g., chloro or nitro groups) show enhanced activity due to improved membrane permeability . Synergy studies with β-lactam antibiotics can further elucidate resistance-modifying potential .
Advanced: What experimental strategies optimize DNA-binding studies for this compound?
Methodological Answer:
Fluorescence quenching assays using ethidium bromide (EB) as a probe quantify DNA interaction. Stern-Volmer plots determine binding constants (Kb). Circular dichroism (CD) spectroscopy monitors conformational changes in DNA (e.g., B-to-Z transitions). For electrochemical methods, immobilizing DNA on screen-printed electrodes enhances sensitivity .
Advanced: How do reaction conditions influence the yield of this compound during synthesis?
Methodological Answer:
Key factors include:
- Temperature : Room temperature minimizes side reactions (e.g., oxidation of thioether groups) .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require rigorous drying to avoid hydrolysis .
- Catalysts : Piperidine or morpholine accelerates condensation but may introduce toxicity; TMDP alternatives are preferred for safety .
Yields typically range from 33–80%, with lower yields for sterically hindered substituents (e.g., dimethylamino groups) .
Advanced: What mechanistic insights explain its cyclization during synthesis?
Methodological Answer:
Cyclization proceeds via a two-step mechanism:
Nucleophilic attack : The amino group of 3-amino-5-(benzylthio)-1,2,4-triazole attacks the carbonyl carbon of acetoacetamide.
Ring closure : Elimination of water forms the pyrimidinone ring. Density functional theory (DFT) calculations suggest that electron-donating substituents on the benzaldehyde lower the activation energy for cyclization .
Advanced: How can structure-activity relationships (SARs) guide the design of analogs with improved efficacy?
Methodological Answer:
SAR studies focus on:
- Benzylthio group : Replacing sulfur with sulfoxide/sulfone modulates lipophilicity and redox activity .
- Isopropyl substituent : Bulky groups at the 5-position enhance steric shielding, improving metabolic stability .
- Pyrimidinone ring : Introducing electron-deficient moieties (e.g., nitro) increases DNA intercalation potency .
Advanced: What analytical methods ensure purity and stability in long-term storage?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products.
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~200°C for triazolopyrimidinones) .
- Storage : Lyophilized solids stored at –20°C in argon-filled vials prevent oxidation of the thioether group .
Advanced: How do solvent polarity and pH affect its solubility and reactivity?
Methodological Answer:
- Solubility : High in DMSO (>10 mg/mL) and DMF; poor in water (<1 mg/mL). Addition of co-solvents (e.g., PEG-400) improves aqueous solubility for biological assays .
- pH-dependent reactivity : Under acidic conditions (pH < 4), protonation of the pyrimidinone nitrogen enhances electrophilicity, facilitating nucleophilic attacks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
